1,6-diamino-4-methylpyridin-2(1H)-one

Medicinal Chemistry Physicochemical Profiling ADME Prediction

1,6-Diamino-4-methylpyridin-2(1H)-one (CAS 848658-71-9) is a heterocyclic small molecule belonging to the pyridin-2(1H)-one class. Its core structure features a pyridinone ring substituted at the 1- and 6- positions with primary amino groups, and at the 4-position with a methyl group.

Molecular Formula C6H9N3O
Molecular Weight 139.158
CAS No. 848658-71-9
Cat. No. B2716601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-diamino-4-methylpyridin-2(1H)-one
CAS848658-71-9
Molecular FormulaC6H9N3O
Molecular Weight139.158
Structural Identifiers
SMILESCC1=CC(=O)N(C(=C1)N)N
InChIInChI=1S/C6H9N3O/c1-4-2-5(7)9(8)6(10)3-4/h2-3H,7-8H2,1H3
InChIKeyWLBJSXRTEVTGGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Diamino-4-methylpyridin-2(1H)-one (CAS 848658-71-9): Procurement-Relevant Structural and Physicochemical Profile


1,6-Diamino-4-methylpyridin-2(1H)-one (CAS 848658-71-9) is a heterocyclic small molecule belonging to the pyridin-2(1H)-one class. Its core structure features a pyridinone ring substituted at the 1- and 6- positions with primary amino groups, and at the 4-position with a methyl group [1]. Key computed physicochemical descriptors include a molecular weight of 139.16 g/mol, an XLogP3-AA of -0.9, a topological polar surface area (TPSA) of 72.4 Ų, and zero rotatable bonds [1]. This specific substitution pattern yields a rigid, planar, and highly polar scaffold, distinguishing it from many common pyridinone analogs used in medicinal chemistry and chemical biology research [1].

1,6-Diamino-4-methylpyridin-2(1H)-one: Why Simple Substitution by Other Pyridinones Can Lead to Experimental Divergence


The 1,6-diamino-4-methyl substitution pattern confers a unique combination of physicochemical properties that are not conserved across the broader pyridin-2(1H)-one family. Simple substitution of this compound with a positional isomer (e.g., 3,4-diamino-5-methylpyridin-2(1H)-one) or an analog with a tertiary amine (e.g., 6-(dimethylamino)-4-methylpyridin-2(1H)-one) fundamentally alters key molecular descriptors, including hydrogen bond donor/acceptor capacity, lipophilicity (LogP), and molecular flexibility [1]. For example, the target compound's two primary amino groups provide a distinct hydrogen-bonding profile compared to the tertiary amine of 6-(dimethylamino)-4-methylpyridin-2(1H)-one [2], while its 1,6-diamino arrangement offers a different geometry than the 3,4-diamino isomer . These differences can critically impact target binding, solubility, membrane permeability, and chemical reactivity. The following quantitative evidence demonstrates the specific, verifiable dimensions where this compound differs from its closest analogs, directly informing scientific selection criteria.

1,6-Diamino-4-methylpyridin-2(1H)-one: Comparative Evidence for Scientific Differentiation


1,6-Diamino-4-methylpyridin-2(1H)-one Demonstrates Reduced Lipophilicity (XLogP) Relative to 6-(Dimethylamino) Analog

1,6-Diamino-4-methylpyridin-2(1H)-one exhibits a significantly lower computed lipophilicity compared to its 6-(dimethylamino) analog, 6-(dimethylamino)-4-methylpyridin-2(1H)-one. This difference arises from the substitution of a primary amino group with a tertiary dimethylamino moiety [1][2]. Lower lipophilicity generally correlates with improved aqueous solubility and a reduced likelihood of off-target binding driven by lipophilic interactions.

Medicinal Chemistry Physicochemical Profiling ADME Prediction

1,6-Diamino-4-methylpyridin-2(1H)-one Exhibits Higher Topological Polar Surface Area (TPSA) Than 6-(Dimethylamino) Analog

The target compound possesses a higher computed topological polar surface area (TPSA) compared to its 6-(dimethylamino) analog. TPSA is a key descriptor for predicting passive membrane permeability and oral bioavailability; higher values are generally associated with lower passive permeability but potentially improved water solubility [1][2].

Medicinal Chemistry Drug Design Membrane Permeability

1,6-Diamino-4-methylpyridin-2(1H)-one is Conformationally Rigid (Zero Rotatable Bonds) Unlike 6-(Dimethylamino) Analog

1,6-Diamino-4-methylpyridin-2(1H)-one has zero rotatable bonds, resulting in a conformationally restricted scaffold. In contrast, the 6-(dimethylamino) analog possesses two rotatable bonds due to the tertiary amine substituent, introducing conformational flexibility [1][2]. Conformational rigidity can be a critical factor in target binding, often reducing the entropic penalty upon binding and potentially improving selectivity.

Medicinal Chemistry Conformational Analysis Molecular Recognition

1,6-Diamino-4-methylpyridin-2(1H)-one Presents a Unique Hydrogen Bond Donor/Acceptor Profile Relative to Positional Isomers

The specific placement of amino groups at the 1- and 6- positions of the pyridinone ring in 1,6-diamino-4-methylpyridin-2(1H)-one creates a distinct hydrogen bonding geometry compared to the positional isomer 3,4-diamino-5-methylpyridin-2(1H)-one. While both compounds share the same molecular formula and have two hydrogen bond donors and three acceptors [1], the spatial arrangement of these groups is different, which can lead to divergent molecular recognition by biological targets .

Medicinal Chemistry Structure-Activity Relationship (SAR) Hydrogen Bonding

1,6-Diamino-4-methylpyridin-2(1H)-one Shows Reduced Molecular Weight and Increased Fractional sp3 Character Compared to Tertiary Amine Analogs

The target compound has a molecular weight of 139.16 g/mol, which is lower than analogs bearing bulkier tertiary amine substituents, such as 6-(dimethylamino)-4-methylpyridin-2(1H)-one (MW = 152.19 g/mol) [1][2]. Furthermore, the presence of primary amino groups contributes to a higher fraction of sp3-hybridized carbons compared to analogs with extended aromatic systems, a property often correlated with improved clinical success rates in drug development (class-level inference).

Medicinal Chemistry Lead Optimization Physicochemical Properties

1,6-Diamino-4-methylpyridin-2(1H)-one: Evidence-Based Application Scenarios for Scientific Procurement


Medicinal Chemistry: Fragment-Based Drug Discovery and Lead Optimization

Due to its low molecular weight (139.16 g/mol), conformational rigidity (zero rotatable bonds), and distinct hydrogen-bonding pharmacophore [1], 1,6-diamino-4-methylpyridin-2(1H)-one is a suitable fragment for fragment-based drug discovery (FBDD) campaigns targeting proteins with polar active sites. Its low lipophilicity (XLogP -0.9) [1] further reduces the risk of promiscuous binding, making it a high-quality starting point for hit identification and subsequent elaboration.

Chemical Biology: Development of Selective Chemical Probes

The unique 1,6-diamino substitution pattern, contrasted with the 3,4-diamino positional isomer , provides a distinct spatial arrangement of hydrogen bond donors and acceptors. This feature allows researchers to explore specific interactions with biological targets (e.g., kinases, proteases, or nucleic acid-binding proteins) where precise positioning of amino groups is critical for molecular recognition and selectivity [1].

Organic Synthesis: Building Block for Heterocyclic Scaffolds

The presence of two primary amino groups on the pyridinone ring makes this compound a versatile synthetic intermediate for constructing more complex heterocyclic systems. The amino groups can be selectively functionalized (e.g., through diazotization, acylation, or reductive amination) to generate diverse libraries of substituted pyridinones, pyrazolopyridines, or fused-ring systems [1]. Its commercial availability with defined purity specifications [1] facilitates reproducible synthetic procedures.

Computational Chemistry: Model System for Property Prediction

With a full suite of well-characterized, computed physicochemical properties (e.g., XLogP, TPSA, rotatable bond count) [1], 1,6-diamino-4-methylpyridin-2(1H)-one serves as an excellent small-molecule model for validating and benchmarking in silico ADME prediction algorithms or molecular docking scoring functions, particularly for evaluating the impact of primary amino groups on predicted solubility and permeability.

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